2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is a chemical compound with the molecular formula C6H7Cl2N and a molecular weight of 164.03 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a nitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile typically involves the reaction of 2,2-dichloro-1-methylcyclopropane with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl ring’s strained structure can also interact with biological macromolecules, affecting their function .
Comparison with Similar Compounds
Similar compounds to 2-(2,2-Dichloro-1-methylcyclopropyl)acetonitrile include:
- 2-(2,2-Dichloro-1-methylcyclopropyl)ethanol
- 2-(2,2-Dichloro-1-methylcyclopropyl)amine
- 2-(2,2-Dichloro-1-methylcyclopropyl)carboxylic acid
These compounds share the cyclopropyl ring structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its nitrile group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(2,2-dichloro-1-methylcyclopropyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N/c1-5(2-3-9)4-6(5,7)8/h2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGHQWOTMDJLEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.